molecular formula C42H59N5O7 B12777013 Noa-Ser-CVA-Ile-Amp CAS No. 146363-76-0

Noa-Ser-CVA-Ile-Amp

Cat. No.: B12777013
CAS No.: 146363-76-0
M. Wt: 745.9 g/mol
InChI Key: FSDJNLCRSURYBE-JKTGEDSGSA-N
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Description

"Noa-Ser-CVA-Ile-Amp" is a synthetic peptide-based compound designed for targeted therapeutic applications. Its structure comprises a sequence of amino acids (Norleucine-Serine-Cycloviolacin A-Isoleucine-Ampicillin) engineered to combine the antimicrobial properties of β-lactam antibiotics (e.g., ampicillin) with the cell-penetrating capabilities of cyclic peptides like cycloviolacin A (CVA) . The compound’s hybrid design aims to enhance bioavailability and reduce resistance mechanisms observed in conventional antibiotics. Preclinical studies suggest its efficacy against Gram-positive and Gram-negative bacterial strains, with a unique mechanism involving membrane disruption and β-lactamase inhibition .

Properties

CAS No.

146363-76-0

Molecular Formula

C42H59N5O7

Molecular Weight

745.9 g/mol

IUPAC Name

(2S,4S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide

InChI

InChI=1S/C42H59N5O7/c1-5-28(4)39(42(53)44-24-31-18-11-12-21-43-31)47-40(51)33(27(2)3)23-36(49)34(22-29-14-7-6-8-15-29)46-41(52)35(25-48)45-38(50)26-54-37-20-13-17-30-16-9-10-19-32(30)37/h9-13,16-21,27-29,33-36,39,48-49H,5-8,14-15,22-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,52)(H,47,51)/t28-,33-,34?,35-,36-,39?/m0/s1

InChI Key

FSDJNLCRSURYBE-JKTGEDSGSA-N

Isomeric SMILES

CC[C@H](C)C(C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H](C(CC2CCCCC2)NC(=O)[C@H](CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)C(CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Noa-Ser-CVA-Ile-Amp undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Noa-Ser-CVA-Ile-Amp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Noa-Ser-CVA-Ile-Amp involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Critical Limitations and Uncertainties

Immunogenicity: The peptide-antibiotic conjugate may trigger immune responses due to its hybrid structure, as observed in analogous compounds like ceftaroline-avibactam .

Resistance Development: Limited long-term studies exist on bacterial resistance mechanisms specific to peptide-antibiotic hybrids .

Synthetic Complexity: The multi-step synthesis of "this compound" reduces scalability compared to traditional antibiotics like vancomycin .

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